molecular formula C13H10ClF3N2O2 B10905051 Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10905051
M. Wt: 318.68 g/mol
InChI Key: AYBDDOFNEFRVQU-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorobenzyl halide.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorobenzyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C13H10ClF3N2O2

Molecular Weight

318.68 g/mol

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3

InChI Key

AYBDDOFNEFRVQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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